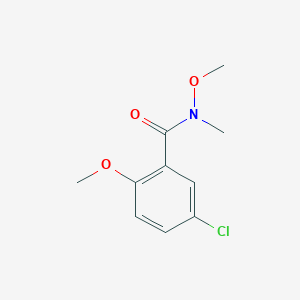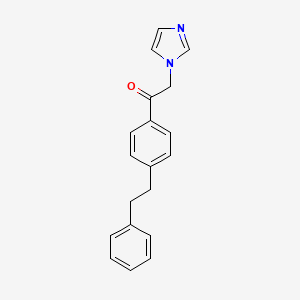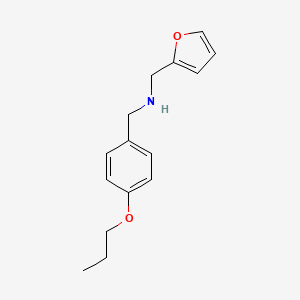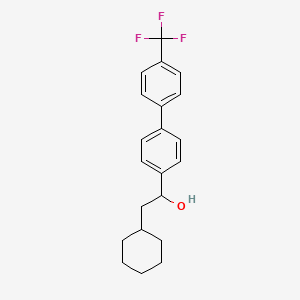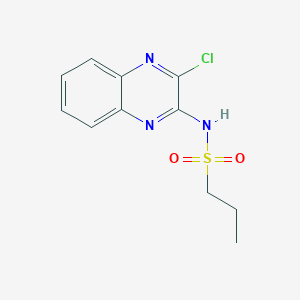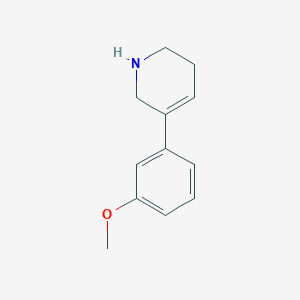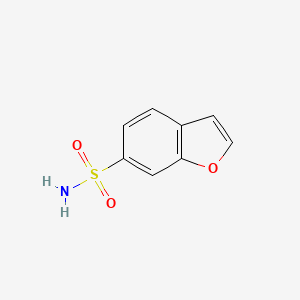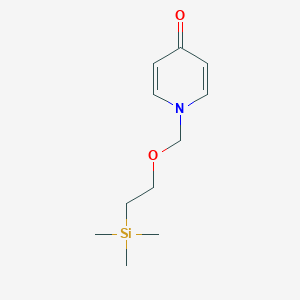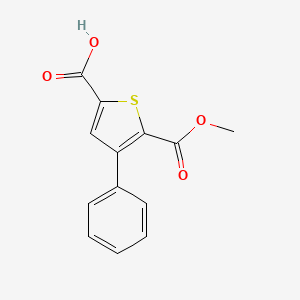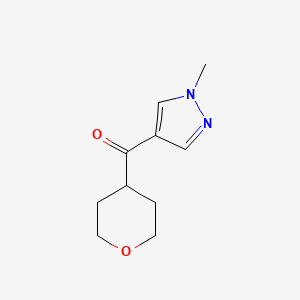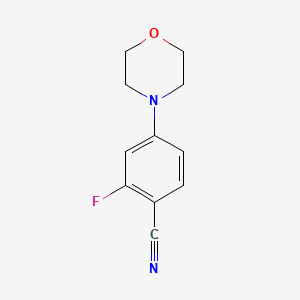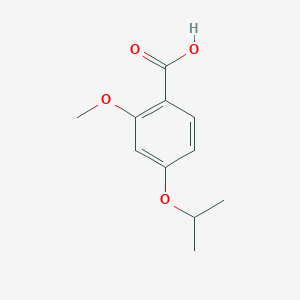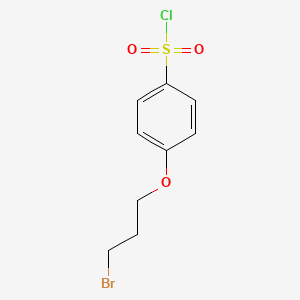
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 3-bromopropoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method to synthesize 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Electrophiles: Such as bromine or chlorine, can react with the aromatic ring under acidic conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the 3-bromopropoxy group.
Toluene-4-sulfonyl Chloride: Another similar compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 3-bromopropoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable reagent in specific synthetic applications where the 3-bromopropoxy group is required .
Properties
Molecular Formula |
C9H10BrClO3S |
|---|---|
Molecular Weight |
313.60 g/mol |
IUPAC Name |
4-(3-bromopropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2 |
InChI Key |
BHAOZXDFDRKMON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCBr)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B8770382.png)
